REACTION_SMILES
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[C:6](#[N:7])[c:8]1[cH:9][cH:10][cH:11][cH:12][cH:13]1.[CH3:23][C:24](=[O:25])[CH3:26].[O:14]1[CH2:15][CH2:16][N:17]([CH2:20][CH2:21][NH2:22])[CH2:18][CH2:19]1.[S:1](=[O:2])(=[O:3])([Cl:4])[Cl:5]>>[S:1](=[O:2])(=[O:3])([c:11]1[cH:10][cH:9][c:8]([C:6]#[N:7])[cH:13][cH:12]1)[NH:22][CH2:21][CH2:20][N:17]1[CH2:16][CH2:15][O:14][CH2:19][CH2:18]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCCN1CCOCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(Cl)Cl
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Name
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Type
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product
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Smiles
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N#Cc1ccc(S(=O)(=O)NCCN2CCOCC2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |